Tyrphostin AG30
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
AG30 is synthesized through a series of chemical reactions involving the formation of an α-helix structure with a number of hydrophobic and cationic amino acids. The synthesis involves the replacement of several amino acids to enhance its properties. For instance, the replacement of cationic amino acids increases both the angiogenic and antimicrobial properties of the peptide .
Industrial Production Methods
The large-scale production of AG30 involves the conventional solution method, which adheres to Good Manufacturing Practice guidelines. This method ensures the stability and purity of the compound, making it suitable for clinical applications .
Chemical Reactions Analysis
Types of Reactions
AG30 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving AG30 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of AG30 with enhanced biological activities. For instance, the modified version AG30/5C has improved antibacterial and angiogenic properties .
Scientific Research Applications
AG30 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of tyrosine kinases.
Biology: Investigated for its role in inhibiting the self-renewal of cancer cells.
Medicine: Explored as a potential therapeutic agent for treating cancer and bacterial infections.
Industry: Utilized in the development of wound-healing drugs due to its angiogenic and antimicrobial properties
Mechanism of Action
AG30 exerts its effects by inhibiting the epidermal growth factor receptor tyrosine kinase. This inhibition prevents the activation of downstream signaling pathways, such as the STAT5 pathway, which is crucial for the self-renewal of cancer cells. Additionally, AG30 activates human mast cells via the Mas-related G protein-coupled receptor X2, leading to degranulation and immune responses .
Comparison with Similar Compounds
AG30 is compared with other similar compounds, such as LL-37 and PR39, which also exhibit angiogenic and antimicrobial properties. AG30 is unique due to its selective inhibition of the epidermal growth factor receptor tyrosine kinase and its ability to inhibit the activation of STAT5 . Other similar compounds include:
LL-37: Known for its antimicrobial and angiogenic properties.
PR39: Exhibits similar biological activities but differs in its molecular targets and pathways.
AG30 stands out due to its dual role in inhibiting cancer cell self-renewal and promoting wound healing, making it a versatile compound in scientific research and therapeutic applications.
Properties
Molecular Formula |
C10H7NO4 |
---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H7NO4/c11-5-7(10(14)15)3-6-1-2-8(12)9(13)4-6/h1-4,12-13H,(H,14,15) |
InChI Key |
CJMWBHLWSMKFSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=C(C#N)C(=O)O)O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.